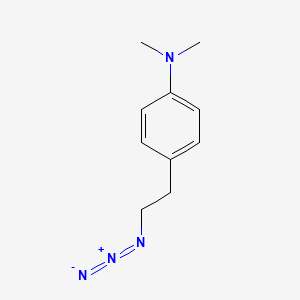

4-(2-Azidoethyl)-N,N-dimethylaniline

CAS No.: 823189-11-3

Cat. No.: VC18240938

Molecular Formula: C10H14N4

Molecular Weight: 190.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 823189-11-3 |

|---|---|

| Molecular Formula | C10H14N4 |

| Molecular Weight | 190.25 g/mol |

| IUPAC Name | 4-(2-azidoethyl)-N,N-dimethylaniline |

| Standard InChI | InChI=1S/C10H14N4/c1-14(2)10-5-3-9(4-6-10)7-8-12-13-11/h3-6H,7-8H2,1-2H3 |

| Standard InChI Key | ZPBXUVRPZHVKFS-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)CCN=[N+]=[N-] |

Introduction

4-(2-Azidoethyl)-N,N-dimethylaniline is a chemical compound belonging to the class of azides, characterized by the presence of an azido group (-N₃) attached to a dimethylaniline structure. This compound is notable for its potential applications in organic synthesis and materials science due to the reactivity of the azido group .

Synthesis of 4-(2-Azidoethyl)-N,N-dimethylaniline

The synthesis of 4-(2-Azidoethyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with an appropriate azidating agent, such as sodium azide or another azide source. The general synthetic route can be outlined as follows:

-

Azidation Process: This involves nucleophilic substitution where the nitrogen atom of the azide replaces a leaving group (such as bromine) on the ethyl chain attached to the aromatic amine.

-

Selective Functionalization: This method allows for selective functionalization of the amine, making it versatile for further chemical modifications.

Applications and Reactivity

The reactivity of the azido group in 4-(2-Azidoethyl)-N,N-dimethylaniline allows for versatile applications in organic synthesis, particularly in forming complex molecules through coupling reactions. One notable application is in click chemistry, where the azido group can react with alkynes to form stable triazoles under mild conditions.

Click Chemistry Mechanism

In click chemistry, the mechanism involves the cycloaddition reaction between the azido group and an alkyne, typically catalyzed by copper(I) ions. This reaction is highly efficient and selective, making it a powerful tool for synthesizing complex molecules.

Biological and Materials Science Applications

While specific biological applications of 4-(2-Azidoethyl)-N,N-dimethylaniline are not widely documented, its potential in materials science is significant due to its reactivity. The compound can be used to modify surfaces or create functional polymers through click chemistry reactions.

Potential in Materials Science

-

Surface Modification: The azido group can be used to attach functional groups to surfaces, enhancing their properties for various applications.

-

Polymer Synthesis: It can be incorporated into polymers to introduce specific functionalities, such as fluorescence or biocompatibility.

Data and Research Findings

| Property | Description |

|---|---|

| Molecular Formula | C₁₀H₁₃N₅ or C₁₀H₁₄N |

| Molecular Weight | Approximately 190.25 g/mol |

| Purity | ≥95% |

| Synthesis | Azidation of N,N-dimethylaniline |

| Applications | Organic synthesis, click chemistry, materials science |

Research Implications

The versatility of 4-(2-Azidoethyl)-N,N-dimethylaniline in organic synthesis and materials science makes it an important compound for further research. Its applications in click chemistry and potential for surface modification highlight its utility in creating complex molecules and functional materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume